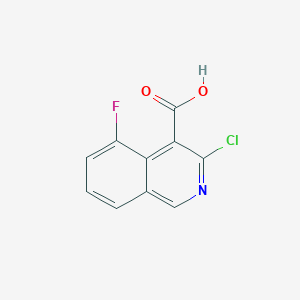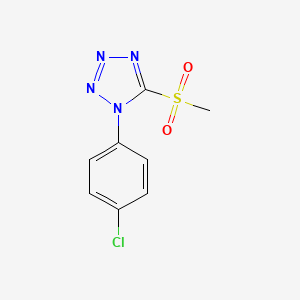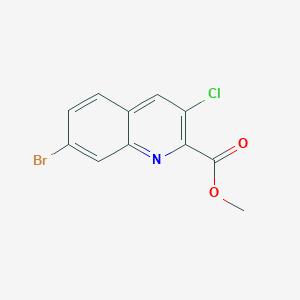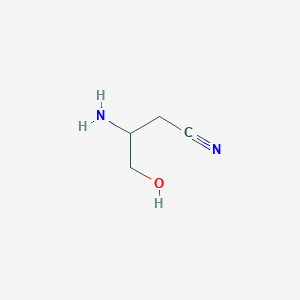
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chloromethyl groups attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)isoquinoline hydrochloride typically involves the bromination of isoquinoline followed by chloromethylation. The bromination can be achieved using bromine in the presence of a suitable solvent such as nitrobenzene. The chloromethylation step involves the reaction of the brominated isoquinoline with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxide or reduction to form the corresponding amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include substituted isoquinolines, isoquinoline N-oxides, and various coupled products depending on the specific reagents and conditions used.
科学研究应用
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 6-Bromo-3-(chloromethyl)isoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
6-Bromoisoquinoline: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
3-Chloromethylisoquinoline: Lacks the bromine group, affecting its reactivity and coupling potential.
6-Chloro-3-(bromomethyl)isoquinoline: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.
Uniqueness
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which provide versatile reactivity for various chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals.
属性
分子式 |
C10H8BrCl2N |
|---|---|
分子量 |
292.98 g/mol |
IUPAC 名称 |
6-bromo-3-(chloromethyl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H7BrClN.ClH/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9;/h1-4,6H,5H2;1H |
InChI 键 |
CZEGVMGNRKNRIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C=C2C=C1Br)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)

![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)




![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)



![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
